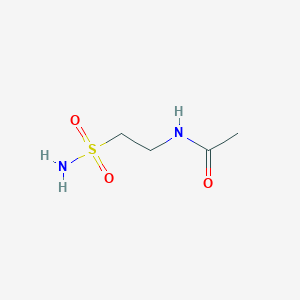

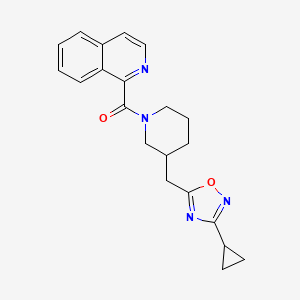

![molecular formula C11H8FN5 B2959258 N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1021206-67-6](/img/structure/B2959258.png)

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” is a compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are a class of N-heterocycles that have been classified as a privileged medicinal scaffold with diverse biological activities . The pyrimidine ring is the building block of DNA and RNA, which could be one possible reason for the wide biological activities of pyrimidine-containing molecules .

Synthesis Analysis

The synthesis of pyrrolopyrimidines involves the reaction of appropriate amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . This suggests that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. The intermediate compounds are methyl esterified and an aminolysis reaction successfully yields the target compound .Applications De Recherche Scientifique

Molecular Probes and Pharmacological Studies

A2A Adenosine Receptor Probes :

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including molecules structurally related to N-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, with extended ether-linked chain substituents, have been synthesized for functionalized congeners as pharmacological probes to study the A2AAR. This research aids in understanding the receptor's role in various physiological processes and diseases (Kumar et al., 2011).

Antibacterial Activity

Mycobacterium Tuberculosis Inhibitors :

- Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Novel derivatives have been synthesized, demonstrating significant in vitro growth inhibition of M. tuberculosis, highlighting their potential as therapeutic agents against tuberculosis (Sutherland et al., 2022).

Synthesis and Chemical Applications

Oxazolidinone Antibacterial Candidate :

- A novel synthetic route for an oxazolidinone antibacterial candidate demonstrated the utility of a pyrazolopyrimidin-derivative as a key intermediate. This research showcases the compound's relevance in developing new antibacterial agents through efficient and environmentally benign synthesis methods (Yang et al., 2014).

Antitumor, Antifungal, and Antibacterial Pharmacophores

Pyrazole Derivatives :

- Studies on pyrazole derivatives, including structures related to this compound, have led to the identification of antitumor, antifungal, and antibacterial pharmacophore sites. These investigations contribute to the development of new pharmacologically active compounds with potential therapeutic applications (Titi et al., 2020).

Orientations Futures

The future directions for “N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” and related compounds could involve further exploration of their biological activities and potential applications in medicine . This could include further optimization of the compound’s structure to enhance its drug-likeness and reduce potential toxicity .

Mécanisme D'action

Target of Action

N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit various kinases, including Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Equilibrative nucleoside transporter 1 (ENT1) and Equilibrative nucleoside transporter 2 (ENT2) . These targets play crucial roles in cellular signaling and nucleoside transport, respectively.

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, inhibition of MAP4K4 can affect various cellular processes, including cell proliferation, apoptosis, and immune response . Inhibition of ENT1 and ENT2 can affect the transport of nucleosides across cell membranes .

Pharmacokinetics

It’s known that pyrrolo[2,3-d]pyrimidine derivatives generally have good drug-likeness, with a clogp value less than 4 and molecular weight less than 400 . These properties suggest that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action would depend on the specific context in which it is used. For instance, if used as an antitumor agent, it could potentially inhibit tumor growth by blocking the activity of MAP4K4 . If used as an antiviral agent, it could potentially inhibit viral replication by blocking the activity of ENT1 and ENT2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-8-3-1-2-4-9(8)16-10-7-5-15-17-11(7)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYYGZBRFGDWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC3=C2C=NN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

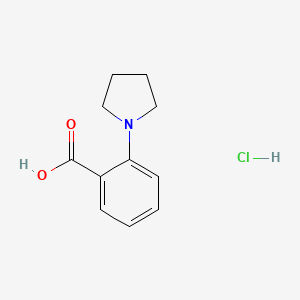

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)

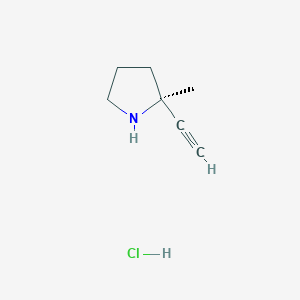

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

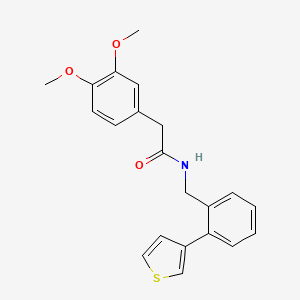

![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)